molecular formula C17H21NO B12246742 {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol

{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B12246742
M. Wt: 255.35 g/mol
InChI Key: SEONEUOGAWVQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol is a compound that features a piperidine ring substituted with a naphthylmethyl group and a hydroxymethyl group. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of a palladium catalyst, a base, and a suitable solvent, such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its piperidine moiety is known to interact with neurotransmitter receptors, making it a candidate for neurological studies .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Piperidine derivatives are known for their analgesic, anti-inflammatory, and antipsychotic properties .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. This interaction can lead to various biological effects, such as analgesia or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a naphthyl group and a piperidine ring with a hydroxymethyl substituent. This unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and drug discovery .

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

[1-(naphthalen-2-ylmethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C17H21NO/c19-13-14-7-9-18(10-8-14)12-15-5-6-16-3-1-2-4-17(16)11-15/h1-6,11,14,19H,7-10,12-13H2

InChI Key

SEONEUOGAWVQPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.